(4S,5R)-4-Methyl-6-nitro-5-phenylhexan-3-one
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Overview
Description
(4S,5R)-4-Methyl-5-phenyl-6-nitro-3-hexanone is a chiral organic compound with significant importance in various fields of chemistry and industry. The compound’s structure includes a nitro group, a phenyl group, and a chiral center, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Methyl-5-phenyl-6-nitro-3-hexanone typically involves enantioselective reactions to ensure the correct stereochemistry. One common method is the enantioselective ring-opening of cyclic acids, which can be achieved using specific catalysts and reaction conditions . The process often requires precise control of temperature, pH, and the use of chiral catalysts to achieve the desired enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chiral chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-Methyl-5-phenyl-6-nitro-3-hexanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride to form different stereoisomers.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(4S,5R)-4-Methyl-5-phenyl-6-nitro-3-hexanone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (4S,5R)-4-Methyl-5-phenyl-6-nitro-3-hexanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane
- (2R,3R)-Tartaric acid
- (2S,3S)-Tartaric acid
Uniqueness
(4S,5R)-4-Methyl-5-phenyl-6-nitro-3-hexanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral centers and nitro group make it a valuable compound for studying stereochemical effects and developing new synthetic methodologies .
Properties
CAS No. |
419555-53-6 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(4S,5R)-4-methyl-6-nitro-5-phenylhexan-3-one |
InChI |
InChI=1S/C13H17NO3/c1-3-13(15)10(2)12(9-14(16)17)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-,12+/m0/s1 |
InChI Key |
GVGDRJMNSIGJAG-CMPLNLGQSA-N |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@@H](C[N+](=O)[O-])C1=CC=CC=C1 |
Canonical SMILES |
CCC(=O)C(C)C(C[N+](=O)[O-])C1=CC=CC=C1 |
Origin of Product |
United States |
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